molecular formula C21H21N3O4 B4195077 ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

Cat. No. B4195077
M. Wt: 379.4 g/mol
InChI Key: SBZHWDUFZSFTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is a pyrazole derivative that has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The exact mechanism of action of ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB signaling pathway, and induce apoptosis in cancer cells. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. One limitation is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-inflammatory and antioxidant properties may lead to the development of new therapies for inflammatory diseases such as arthritis. Finally, the development of novel ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate derivatives may lead to the discovery of compounds with even greater therapeutic potential.

Scientific Research Applications

Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its anti-inflammatory properties have been demonstrated in several studies, where it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(26)18-19(15-9-11-16(27-2)12-10-15)24(23-20(18)22)17(25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZHWDUFZSFTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.